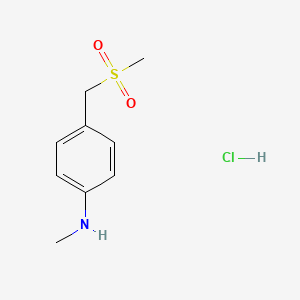
4-(methanesulfonylmethyl)-N-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride, commonly referred to as MMS, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 202.66 g/mol and a melting point of 127-128°C. MMS is used as a reagent in organic synthesis, as an intermediate in the preparation of pharmaceuticals, and as a catalyst in various chemical reactions. MMS is also used in the production of dyes, inks, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
MMS is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the preparation of pharmaceuticals, and as a catalyst in various chemical reactions. It is also used in the production of dyes, inks, and other industrial chemicals. In addition, MMS is used as a buffer in biochemical and physiological experiments, as a reagent in the preparation of polymers, and as a reagent in the synthesis of peptides.
Wirkmechanismus
MMS acts as a catalyst in a variety of chemical reactions. It catalyzes the hydrolysis of esters, amides, and other organic compounds. It also catalyzes the oxidation of alcohols and the reduction of aldehydes and ketones. In addition, MMS catalyzes the formation of aldehydes from carboxylic acids and the formation of amides from carboxylic acids and amines.
Biochemical and Physiological Effects
MMS has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to increase the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to stimulate the release of hormones, including insulin and glucagon, and to increase the production of nitric oxide. In addition, MMS has been shown to reduce inflammation and to have anti-oxidant and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
MMS has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time without degradation. However, MMS is a strong acid and can cause skin and eye irritation if handled improperly. It is also toxic if ingested, so it should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of MMS in scientific research. One possibility is to use it as a reagent in the synthesis of peptides. Another possibility is to use it as a catalyst in the synthesis of polymers. Additionally, further research could be done to explore the biochemical and physiological effects of MMS on living organisms. Finally, further studies could be conducted to determine the potential therapeutic applications of MMS in the treatment of various diseases.
Synthesemethoden
MMS can be synthesized in two different ways: the direct method and the indirect method. In the direct method, MMS is synthesized from the reaction of 4-methanesulfonyl-N-methyl aniline and hydrochloric acid. The reaction takes place in aqueous solution at room temperature and produces a white crystalline solid. In the indirect method, MMS is synthesized from the reaction of 4-methanesulfonyl-N-methyl aniline and sodium hydroxide. The reaction takes place in aqueous solution at room temperature and produces a white crystalline solid.
Eigenschaften
IUPAC Name |
N-methyl-4-(methylsulfonylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-10-9-5-3-8(4-6-9)7-13(2,11)12;/h3-6,10H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWNLBNFCAROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
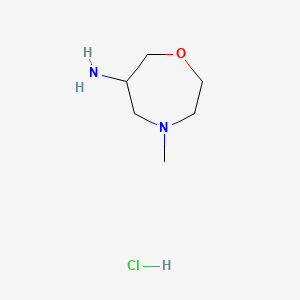
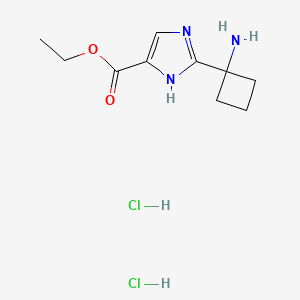
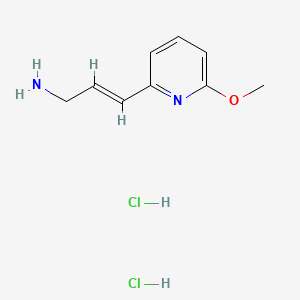
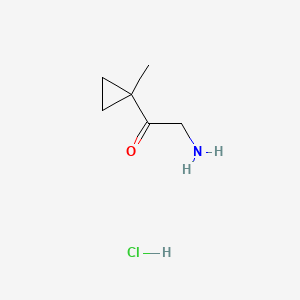
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)

![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

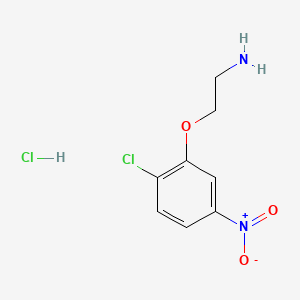

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

